

Physical and chemical properties of "Methyl 3-(propylamino)propanoate"

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Compound of Interest

Compound Name: Methyl 3-(propylamino)propanoate

Cat. No.: B3142409

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An In-depth Technical Guide to Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(propylamino)propanoate is a secondary amino ester with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its expected reactivity and stability. This document is intended to serve as a foundational resource for researchers and professionals working with this and related compounds.

Chemical and Physical Properties

While comprehensive experimental data for **Methyl 3-(propylamino)propanoate** is not readily available in public literature, its fundamental properties can be summarized and estimated based on its chemical structure and data for related compounds.

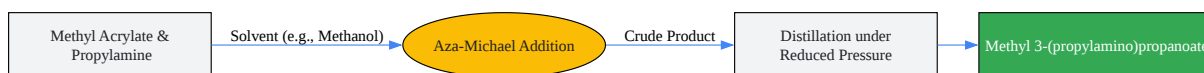
Table 1: Physical and Chemical Properties of **Methyl 3-(propylamino)propanoate**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1]
Molecular Weight	145.20 g/mol	PubChem[1]
IUPAC Name	methyl 3-(propylamino)propanoate	PubChem[1]
CAS Number	5036-62-4	ChemicalBook[2]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	
XLogP3	0.5	PubChem[1]
Topological Polar Surface Area	38.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Synthesis and Purification

A detailed experimental protocol for the synthesis of **Methyl 3-(propylamino)propanoate** is not explicitly published. However, a standard and reliable method for its preparation is the aza-Michael addition of propylamine to methyl acrylate. This reaction is a well-established method for the synthesis of β -amino esters.[3]

Synthesis Workflow



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Caption: General workflow for the synthesis of **Methyl 3-(propylamino)propanoate**.

Experimental Protocol: Aza-Michael Addition

This protocol is adapted from a similar synthesis of methyl 3-(methylamino)propanoate and is expected to yield the desired product.

Materials:

- Methyl acrylate
- Propylamine
- Methanol (or another suitable solvent)
- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl acrylate (1.0 equivalent) in methanol.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add propylamine (1.0-1.2 equivalents) dropwise to the stirred solution via the addition funnel. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by vacuum distillation to obtain pure **Methyl 3-(propylamino)propanoate**.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of the synthesized compound. While specific spectra for **Methyl 3-(propylamino)propanoate** are not widely available, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **Methyl 3-(propylamino)propanoate**

Technique	Expected Features
^1H NMR	- Triplet for the methyl protons of the propyl group (~0.9 ppm).- Sextet for the methylene protons adjacent to the methyl group of the propyl chain (~1.5 ppm).- Triplet for the methylene protons attached to the nitrogen (~2.5 ppm).- Triplet for the methylene protons adjacent to the nitrogen on the propanoate chain (~2.8 ppm).- Triplet for the methylene protons adjacent to the carbonyl group (~2.5 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Broad singlet for the N-H proton.
^{13}C NMR	- Signal for the methyl carbon of the propyl group (~11 ppm).- Signal for the methylene carbon adjacent to the methyl group of the propyl chain (~23 ppm).- Signal for the methylene carbon attached to the nitrogen (~50 ppm).- Signal for the methylene carbon adjacent to the nitrogen on the propanoate chain (~45 ppm).- Signal for the methylene carbon adjacent to the carbonyl group (~35 ppm).- Signal for the methyl ester carbon (~52 ppm).- Signal for the carbonyl carbon (~173 ppm).
IR Spectroscopy	- N-H stretch (~3300-3500 cm^{-1}).- C-H stretches (aliphatic) (~2850-2960 cm^{-1}).- C=O stretch (ester) (~1740 cm^{-1}).- C-N stretch (~1100-1250 cm^{-1}).- C-O stretch (ester) (~1170-1250 cm^{-1}).
Mass Spectrometry (EI)	- Molecular ion peak (M^+) at $m/z = 145$.- Common fragments corresponding to the loss of the methoxy group (M-31), the propyl group (M-43), and other characteristic fragments.

Chemical Reactivity and Stability

The chemical behavior of **Methyl 3-(propylamino)propanoate** is dictated by the presence of a secondary amine and an ester functional group.

Reactivity of the Amine Group

The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.[\[4\]](#)
- Alkylation: Reaction with alkyl halides to form tertiary amines.[\[4\]](#)
- Salt Formation: Reaction with acids to form ammonium salts.

Reactivity of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution. Key reactions include:

- Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-(propylamino)propanoic acid) under either acidic or basic conditions. Enzymatic hydrolysis is also a possibility for β -amino esters.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.
- Aminolysis: Reaction with ammonia or a primary or secondary amine to form an amide.

Stability

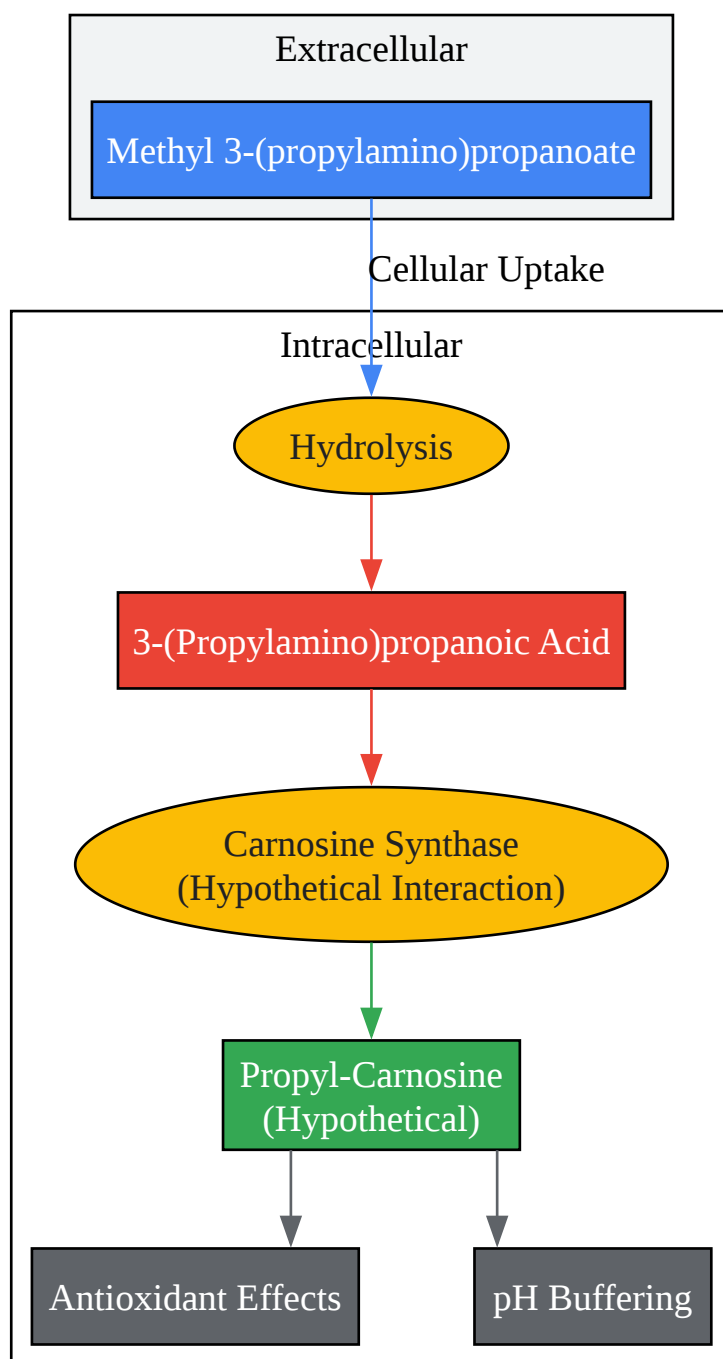
- Thermal Stability: Amino esters can exhibit varying degrees of thermal stability. Decomposition pathways may involve intramolecular cyclization or other degradation reactions at elevated temperatures. The presence of the amino group can influence the thermal stability of the ester.[\[8\]](#)
- Hydrolytic Stability: As a β -amino ester, it is expected to be susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester group.[\[9\]](#) Poly(β -amino esters) are known for their biodegradability due to the hydrolysis of the ester backbone.[\[3\]](#)[\[10\]](#)

Potential Applications and Biological Relevance

Derivatives of β -alanine have shown a range of biological activities. β -Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.^{[11][12]} N-alkylated β -alanine esters are intermediates in the synthesis of various biologically active molecules and have been explored in the development of materials for drug delivery and theranostics.

Signaling Pathway Diagram (Hypothetical)

Given the structural similarity to β -alanine, it is plausible that **Methyl 3-(propylamino)propanoate** or its hydrolysis product could interact with pathways influenced by β -alanine and its derivatives.



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Caption: Hypothetical metabolic pathway of **Methyl 3-(propylamino)propanoate**.

This diagram illustrates a potential metabolic fate where the compound is hydrolyzed intracellularly to its corresponding β -amino acid, which might then interact with carnosine

synthesis pathways, potentially leading to antioxidant and pH-buffering effects. This pathway is speculative and requires experimental validation.

Conclusion

Methyl 3-(propylamino)propanoate is a compound with interesting chemical features that make it a valuable building block in organic synthesis and a candidate for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known properties, a plausible and detailed synthesis protocol, and an overview of its expected chemical behavior. Further experimental investigation is required to fully elucidate its physical properties, spectroscopic data, and biological activities.

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